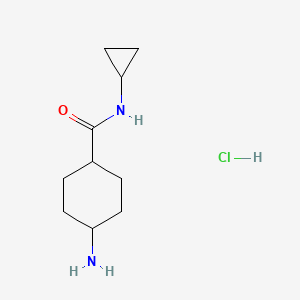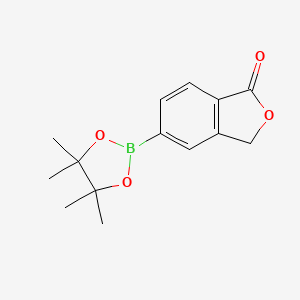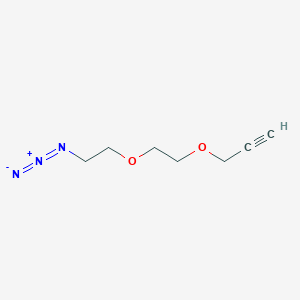
trans-4-Amino-N-cyclopropylcyclohexanecarboxamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Skin Care and Melanocyte Activity
Tranexamic acid, a derivative of trans-4-amino-N-cyclopropylcyclohexanecarboxamide hydrochloride, has been studied for its effects on skin care, particularly in melanocyte activity. Hiramoto et al. (2014) examined its effects on melanocyte activation of the skin induced by ultraviolet B eye irradiation. The study suggested that tranexamic acid could be beneficial in skin whitening care (Hiramoto et al., 2014).
Pharmaceutical Synthesis
Li Jia-jun (2012) reported the synthesis of Trans-4-(N-Acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, including hydrochloride salt of trans-4-aminocyclohexanol. This study highlighted the compound's importance in pharmaceutical synthesis (Li Jia-jun, 2012).
Asymmetric Strecker Synthesis
Fondekar et al. (2002) achieved asymmetric syntheses of trans-1,2-diaminocyclohexanecarboxylic acids with high enantiomeric excess, demonstrating the compound's potential in complex chemical syntheses (Fondekar et al., 2002).
Medicinal Chemistry Intermediates
Álvarez-Pérez and Marco-Contelles (2009) described the preparation of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride. Their findings show its utility in creating intermediates for medicinal chemistry (Álvarez-Pérez & Marco-Contelles, 2009).
Wrinkle Amelioration
Hiramoto et al. (2016) studied the effect of tranexamic acid in wrinkle formation following skin dryness, providing insight into its potential applications in dermatology (Hiramoto et al., 2016).
Building Blocks for Combinatorial Libraries
Dener et al. (2001) described the protection of various amino acids, including trans-4-(aminomethyl)cyclohexanecarboxylic acid, for use in combinatorial chemistry libraries (Dener et al., 2001).
Controlled Release in Polymeric Materials
Tammaro et al. (2009) investigated the incorporation of active nano-hybrids, including tranexamic anions, into poly(e-caprolactone) for controlled drug release, showing its potential in novel drug delivery systems (Tammaro et al., 2009).
Synthesis and Antitumor Activity
Kosykhova et al. (2000) explored the synthesis and antitumor activity of nonsymmetric phosphoric acid triamides containing residues of trans-4-aminocyclohexanecarboxylic acid, indicating its relevance in cancer research (Kosykhova et al., 2000).
Propiedades
IUPAC Name |
4-amino-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9;/h7-9H,1-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJRVRBVCJKWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Amino-N-cyclopropylcyclohexanecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)











